molecular formula C14H12O6S B10769506 Resveratrol-3-O-Sulfate (sodium salt)

Resveratrol-3-O-Sulfate (sodium salt)

Cat. No.: B10769506
M. Wt: 308.31 g/mol
InChI Key: DULQFFCIVGYOFH-UHFFFAOYSA-N
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Description

Resveratrol-3-O-Sulfate (sodium salt) is a metabolite of resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. Resveratrol is known for its antioxidant, anti-inflammatory, and anticancer properties. Resveratrol-3-O-Sulfate retains many of these beneficial properties and is often studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Resveratrol-3-O-Sulfate typically involves the sulfation of resveratrol. One common method is the reaction of resveratrol with sulfur trioxide-pyridine complex in an organic solvent such as pyridine or dimethylformamide (DMF). The reaction is carried out at low temperatures to prevent degradation of the product. The resulting sulfate ester is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of Resveratrol-3-O-Sulfate (sodium salt) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Resveratrol-3-O-Sulfate (sodium salt) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Resveratrol-3-O-Sulfate (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

Resveratrol-3-O-Sulfate exerts its effects through several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Resveratrol-3-O-Sulfate (sodium salt) is unique due to its sulfate group, which enhances its water solubility and may affect its bioavailability and metabolic stability. This makes it a valuable compound for studying the effects of sulfation on the biological activity of polyphenols .

Properties

IUPAC Name

[3-hydroxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(8-11)20-21(17,18)19/h1-9,15-16H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULQFFCIVGYOFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OS(=O)(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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